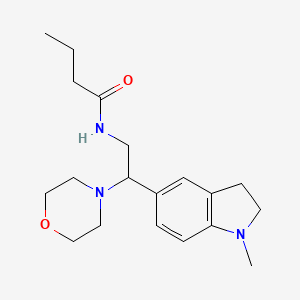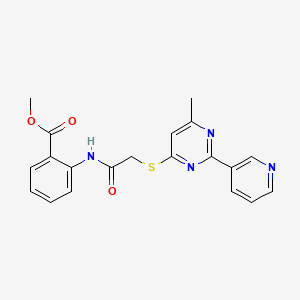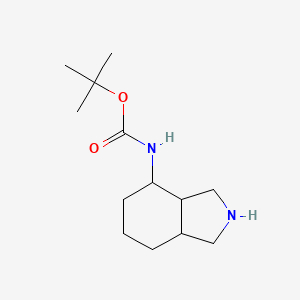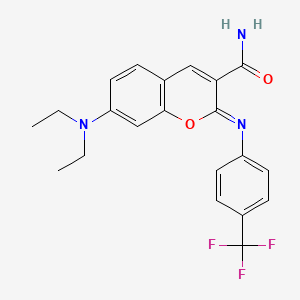![molecular formula C21H17N3O3S B2412496 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide CAS No. 1207018-47-0](/img/structure/B2412496.png)
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C23H21N3O3S . It is a derivative of thieno[3,2-d]pyrimidin .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin core, which is fused with a phenyl ring at one end and an acetamide group at the other .Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.5 . Other physical and chemical properties such as logP, logD, and logSw are also provided .Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics : Research on related compounds often focuses on their metabolism, excretion, and pharmacokinetics in humans. For instance, studies on drugs like BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, delve into how these drugs are metabolized and excreted in the body. This research is critical for understanding the safety and efficacy of drugs, guiding dosing recommendations, and identifying potential drug interactions (Christopher et al., 2010).
Pharmacological Effects and Toxicity Studies : Studies often examine the pharmacological effects of compounds and their potential toxicity. For example, research into acetaminophen explores its effects on enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), and its interplay in producing reactive oxygen species (ROS) (Trettin et al., 2014).
Identification of Biomarkers : Metabolomics studies can identify distinctive metabolic signatures in patients with specific diseases, offering potential biomarkers for diagnosis or treatment response. For instance, research on rheumatoid arthritis patients has identified unique serum levels of various metabolites, indicating metabolic disturbances associated with the disease (Ju Li et al., 2018).
Neurotransmitter Studies : Investigations into the levels of neurotransmitter metabolites in conditions like Rett syndrome provide insights into the neurological underpinnings of various disorders. Such studies measure concentrations of metabolites of neurotransmitters like noradrenaline, dopamine, and serotonin in the cerebrospinal fluid to understand the biochemical changes associated with neurological conditions (Perry et al., 1988).
Orientations Futures
The future research directions for this compound could include exploring its potential biological activities, given that similar compounds are known to possess significant biological activity . Further studies could also focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.
Mécanisme D'action
Mode of Action
The compound’s lipophilicity suggests that it may easily diffuse into cells, potentially interacting with intracellular targets .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways are affected by the compound. Compounds with similar structures have been shown to possess significant biological activity, suggesting that this compound may also interact with various biochemical pathways .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its ability to easily diffuse across biological membranes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been shown to possess significant biological activity, suggesting that this compound may also have substantial effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and activity. Additionally, the presence of other molecules could influence the compound’s interactions with its targets .
Propriétés
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-7-14(8-10-16)17-12-28-20-19(17)22-13-24(21(20)26)11-18(25)23-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNFWGMMZDFELA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)
![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)

![3-amino-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2412420.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-5-(4-fluorophenyl)-4-methyl-1H-imidazole](/img/structure/B2412429.png)



